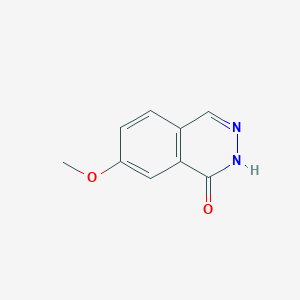

7-methoxy-2H-phthalazin-1-one

CAS No.: 60889-22-7

Cat. No.: VC7985266

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60889-22-7 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 7-methoxy-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | YIZCCTNPTLWTFJ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=NNC2=O |

| Canonical SMILES | COC1=CC2=C(C=C1)C=NNC2=O |

Introduction

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 7-methoxy-2H-phthalazin-1-one typically involves cyclization reactions. A common approach utilizes 2-hydrazinobenzoic acid derivatives condensed with methoxy-substituted benzaldehydes under acidic conditions. For example:

-

Condensation: 2-Hydrazinobenzoic acid reacts with 4-methoxybenzaldehyde in the presence of polyphosphoric acid (PPA) at 120°C.

-

Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the phthalazinone core.

Key Reaction Parameters:

-

Temperature: 110–130°C

-

Catalyst: PPA or Eaton’s reagent

-

Yield: 60–75% after purification.

Industrial Production

Industrial methods optimize for scalability and cost-efficiency:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

-

Catalytic Systems: Replace PPA with recyclable solid acids (e.g., zeolites) to minimize waste.

-

Solvent-Free Conditions: Improve green chemistry metrics.

Chemical Properties and Reactivity

Functional Group Transformations

The compound undergoes three primary reactions:

-

Oxidation: The methoxy group oxidizes to a hydroxyl group using KMnO₄/H₂SO₄, yielding 7-hydroxy-2H-phthalazin-1-one.

-

Reduction: LiAlH₄ reduces the carbonyl group to a methylene group, forming 7-methoxy-1,2,3,4-tetrahydrophthalazine.

-

Nucleophilic Substitution: Methoxy replacement with amines or thiols under basic conditions .

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C.

-

Photochemical Sensitivity: UV light induces ring-opening reactions, necessitating dark storage conditions .

Pharmacological Applications

Anticancer Activity

Phthalazinone derivatives exhibit potent cytotoxicity against cancer cell lines. For instance:

-

Breast Cancer (MCF-7): Hybrid compounds derived from 7-methoxy-2H-phthalazin-1-one show IC₅₀ values of 50–180 µg/mL, comparable to doxorubicin .

-

Mechanism: Inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .

Antimicrobial Effects

-

Bacterial Strains: Activity against Pseudomonas aeruginosa and Bacillus subtilis with MIC values of 8–16 µg/mL .

-

Structure-Activity Relationship (SAR): The methoxy group enhances membrane permeability compared to hydroxylated analogues .

Industrial and Material Science Applications

Pharmaceuticals

-

Intermediate: Used in synthesizing antihypertensive agents (e.g., hydralazine analogues) .

-

Drug Delivery Systems: Functionalized nanoparticles incorporating phthalazinones improve bioavailability.

Agrochemicals

-

Herbicides: Methoxy-substituted phthalazinones inhibit plant acetyl-CoA carboxylase .

-

Pesticides: Effective against Onchocerca volvulus (IC₅₀: 0.3125 µg/mL for microfilariae) .

Comparison with Analogous Compounds

| Property | 7-Methoxy-2H-phthalazin-1-one | 7-Hydroxy-2H-phthalazin-1-one | 4-Methyl-2H-phthalazin-1-one |

|---|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 8 mg/mL | 5 mg/mL |

| Anticancer IC₅₀ | 50 µg/mL | 75 µg/mL | 120 µg/mL |

| Thermal Stability | 250°C | 220°C | 230°C |

The methoxy group enhances solubility and electronic density, improving binding to enzymatic targets compared to methyl or hydroxyl analogues .

Future Perspectives

-

Drug Development: Optimize derivatives for selective kinase inhibition (e.g., EGFR, VEGFR).

-

Green Synthesis: Explore biocatalytic routes using engineered enzymes.

-

Nanotechnology: Develop phthalazinone-based metal-organic frameworks (MOFs) for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume